Phenethyl 4-hydroxybenzoate

描述

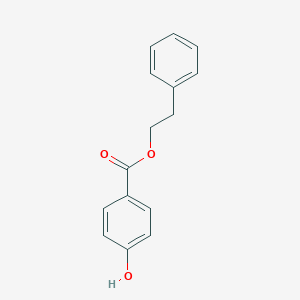

Phenethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from phenethyl alcohol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Phenethyl 4-hydroxybenzoate can be synthesized through the esterification reaction between phenethyl alcohol and 4-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

化学反应分析

Esterification

The primary synthesis involves esterification of 4-hydroxybenzoic acid with phenethyl alcohol under acidic or basic conditions. This reaction follows the general esterification mechanism:

Key Data:

Acidic Hydrolysis

Under acidic conditions (HCl or H₂SO₄), the ester undergoes reversible cleavage:

Kinetics:

Base-Catalyzed Hydrolysis

Alkaline conditions (pH ≥ 8.0) accelerate ester bond cleavage via nucleophilic attack by hydroxide ions .

Metabolic Products:

| Metabolite | Percentage of Applied Dose (Human Skin) |

|---|---|

| 4-Hydroxybenzoic acid (PHBA) | 42% |

| Phenethyl alcohol | 14% |

Chlorination

In wastewater treatment (WWTPs), parabens react with hypochlorous acid (HClO) to form chlorinated derivatives:

Reaction Dynamics:

Enzymatic Oxygenation

The enzyme 4-hydroxybenzoate hydroxylase converts PHBA into 3,4-dihydroxybenzoic acid via oxygen incorporation :

Mechanism:

-

FAD Reduction: NADPH-dependent flavin reduction initiates oxygen transfer .

-

Proton Relay: Active-site residues (His72, Tyr385) facilitate H-bond networks .

Cosmetic and Pharmaceutical Use

-

Preservative Activity: Effective against Gram-positive bacteria and fungi .

-

Pharmacokinetics: Rapid metabolism in human skin reduces systemic exposure .

Environmental Impact

科学研究应用

Preservative in Cosmetics and Pharmaceuticals

Phenethyl 4-hydroxybenzoate is primarily used as a preservative in cosmetic formulations and pharmaceutical products. Its effectiveness in inhibiting microbial growth makes it a popular choice for extending the shelf life of products.

- Mechanism of Action : It acts by disrupting the microbial cell membrane, thereby preventing the growth of bacteria and fungi.

- Regulatory Status : Approved for use in many countries, it is considered safe at low concentrations (typically below 0.8% in cosmetic products) .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

- Case Study : A study published in the Journal of Food Protection highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation .

- Comparative Efficacy : When compared to other parabens, this compound showed superior antimicrobial properties, making it a valuable candidate for formulations requiring enhanced preservation .

Pharmaceutical Applications

This compound has been investigated for its pharmacological properties beyond its preservative function.

- Potential Therapeutic Uses :

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it relevant for formulations aimed at treating inflammatory skin conditions.

- Antioxidant Activity : Research suggests that this compound may exhibit antioxidant effects, which could be beneficial in protecting skin cells from oxidative stress .

Future Research Directions

Ongoing research aims to explore additional applications of this compound:

- Formulation Development : Investigating its role in novel formulations that enhance skin penetration or stability.

- Combination Therapies : Studying its synergistic effects with other compounds to improve therapeutic outcomes in dermatological applications.

作用机制

The mechanism of action of phenethyl 4-hydroxybenzoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenethyl alcohol and 4-hydroxybenzoic acid, which can then exert their effects. Phenethyl alcohol is known for its antimicrobial properties, while 4-hydroxybenzoic acid can act as an antioxidant.

相似化合物的比较

Phenethyl 4-hydroxybenzoate can be compared with other esters of 4-hydroxybenzoic acid, such as:

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate:

Butyl 4-hydroxybenzoate:

This compound is unique due to its phenethyl group, which imparts different physical and chemical properties compared to shorter alkyl chain esters. This uniqueness can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.

生物活性

Phenethyl 4-hydroxybenzoate (PHB) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from phenethyl alcohol and 4-hydroxybenzoic acid, with the molecular formula . Its structure is closely related to 4-hydroxybenzoic acid (4-HBA), which is known for inhibiting cyclooxygenase (COX) enzymes involved in inflammation pathways.

Target Enzymes

PHB may inhibit COX enzymes similar to 4-HBA, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. This inhibition can potentially alleviate conditions characterized by excessive inflammatory responses.

Biochemical Pathways

PHB is implicated in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in various organisms, including bacteria and fungi. This pathway's disruption can affect microbial growth and viability.

Antimicrobial Activity

Research indicates that PHB exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, suggesting its potential as a preservative in cosmetics and pharmaceuticals due to its ability to inhibit microbial growth .

Antioxidant Properties

PHB has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems. Antioxidants play a critical role in mitigating cellular damage caused by free radicals.

Anticancer Potential

In vitro studies have shown that PHB can reduce cell viability in certain leukemia cell lines in a dose- and time-dependent manner. This suggests that PHB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies and Experimental Data

- Antihyperlipidemic Activity : A study synthesized phenolic derivatives similar to PHB, demonstrating that certain compounds exhibited significant binding affinity to the HMG CoA reductase enzyme, crucial for cholesterol synthesis. These derivatives showed promising antihyperlipidemic effects in animal models, indicating potential therapeutic applications for managing cholesterol levels .

- Opioid Receptor Interaction : Research into related compounds has revealed that modifications in the phenethyl moiety can significantly enhance agonist potency at opioid receptors. Such findings highlight the importance of structural variations in developing potent analgesics based on phenethyl derivatives .

Summary of Biological Activities

属性

IUPAC Name |

2-phenylethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOSMOVHDHSYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475081 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-28-1 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。